molecular formula C21H23N3O3 B13444958 Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6

Cat. No.: B13444958
M. Wt: 371.5 g/mol
InChI Key: DKOIMEPCJNNZDS-LIJFRPJRSA-N
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Description

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 is a deuterated analog of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester. This compound is primarily used as an internal standard in analytical chemistry, particularly in the quantification of zolpidem and its metabolites in biological samples. The deuterium atoms in the compound provide a distinct mass difference, making it easier to distinguish from non-deuterated compounds during mass spectrometry analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 typically involves the esterification of Zolpidem Phenyl-4-carboxylic Acid with ethanol-d6. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for use as a reference material in analytical applications .

Chemical Reactions Analysis

Types of Reactions

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 is primarily related to its role as an internal standard. It does not exert pharmacological effects but serves as a reference compound in analytical methods. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification of zolpidem and its metabolites in biological samples. This helps in understanding the pharmacokinetics and pharmacodynamics of zolpidem .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 is unique due to its specific deuterium labeling, which provides a distinct mass difference from other analogs. This makes it particularly useful in mass spectrometry for the accurate quantification of zolpidem and its metabolites. Its stability and high purity make it an ideal reference material for various analytical applications .

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl 4-[3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoate

InChI

InChI=1S/C21H23N3O3/c1-5-27-21(26)16-9-7-15(8-10-16)20-17(12-19(25)23(3)4)24-13-14(2)6-11-18(24)22-20/h6-11,13H,5,12H2,1-4H3/i3D3,4D3

InChI Key

DKOIMEPCJNNZDS-LIJFRPJRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H]

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C

Origin of Product

United States

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